molecular formula C27H27N7O3S B2940457 3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide CAS No. 1039041-61-6

3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide

Cat. No.: B2940457
CAS No.: 1039041-61-6
M. Wt: 529.62
InChI Key: VAMSDRRXJXQGGJ-UHFFFAOYSA-N
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Description

3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide is a complex organic compound that belongs to the class of imidazoquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide typically involves multi-step organic synthesis. The process begins with the preparation of the core imidazoquinazoline structure, followed by the introduction of the pyrazole and phenylethyl groups. Key steps include:

    Formation of the Imidazoquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrazole Group: The pyrazole ring is introduced through a condensation reaction with a suitable pyrazole derivative.

    Attachment of the Phenylethyl Group: This step involves the coupling of the phenylethylamine with the intermediate compound, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust reaction conditions to ensure scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl and phenylethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological macromolecules.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazoquinazolines: Compounds with similar core structures but different substituents.

    Pyrazole Derivatives: Compounds with pyrazole rings and varying functional groups.

    Phenylethylamines: Compounds with phenylethylamine structures and different attached groups.

Uniqueness

What sets 3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide apart is its combination of multiple heterocyclic rings and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N7O3S/c1-17-15-22(33-32-17)31-24(36)16-38-27-30-20-10-6-5-9-19(20)25-29-21(26(37)34(25)27)11-12-23(35)28-14-13-18-7-3-2-4-8-18/h2-10,15,21H,11-14,16H2,1H3,(H,28,35)(H2,31,32,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMSDRRXJXQGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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